molecular formula C17H18N2O2 B5835564 N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide

N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide

Cat. No.: B5835564
M. Wt: 282.34 g/mol
InChI Key: WDQHYLXRCAZMIX-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide, commonly known as NAPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. NAPA has been studied extensively for its potential therapeutic applications due to its unique chemical properties.

Scientific Research Applications

NAPA has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of conditions such as arthritis, fever, and pain. Additionally, NAPA has been studied for its potential anticancer properties due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of NAPA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting their production, NAPA reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
NAPA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, NAPA has been shown to inhibit the activity of nuclear factor-kappa B, which is a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NAPA in lab experiments is its low toxicity. It has been shown to have a low risk of adverse effects, making it a safe compound to use in research. Additionally, NAPA is readily available and relatively inexpensive. However, one of the limitations of using NAPA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on NAPA. One potential direction is to further investigate its potential anticancer properties. Additionally, more research is needed to fully understand its mechanism of action and its potential therapeutic applications in various fields of medicine. Finally, future research could focus on developing new formulations of NAPA that address its limitations in solubility and bioavailability.
Conclusion:
In conclusion, N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential anticancer properties. While there are some limitations to using NAPA in lab experiments, it remains a promising compound for future research.

Synthesis Methods

The synthesis of NAPA involves the reaction of 4-methylacetanilide with 2-bromoacetophenone in the presence of a base, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained through recrystallization from a suitable solvent.

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-9-14(10-8-12)11-17(21)19-16-6-4-3-5-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQHYLXRCAZMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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